Naloxegol
Overview
Description
Naloxegol is a peripherally acting μ-opioid receptor antagonist developed by AstraZeneca and licensed from Nektar Therapeutics. It is primarily used for the treatment of opioid-induced constipation in adult patients with chronic non-cancer pain . This compound is a PEGylated derivative of naloxone, which allows it to selectively target peripheral opioid receptors without crossing the blood-brain barrier .
Mechanism of Action
Target of Action
Naloxegol is a peripherally-selective opioid antagonist . Its primary targets are the mu-opioid receptors located in the gastrointestinal tract . These receptors are primarily responsible for mediating the constipating effects of opioids .
Mode of Action
This compound functions as a peripherally-acting mu-opioid receptor antagonist . It binds to the mu-opioid receptors in the gastrointestinal tract and prevents their activation by opioids . This antagonism of the mu-opioid receptors results in a decrease in the constipating effects of opioids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid receptor pathway in the gastrointestinal tract . By antagonizing the mu-opioid receptors, this compound inhibits the opioid-induced delay of gastrointestinal transit time . This results in an alleviation of opioid-induced constipation (OIC).
Pharmacokinetics
This compound exhibits linear and time-independent pharmacokinetics . It is rapidly absorbed, with a mean time to maximum plasma concentration of less than 2 hours . The primary route of this compound elimination is via hepatic metabolism, with renal excretion playing a minimal role . This compound is a sensitive substrate of cytochrome P450 (CYP) 3A4 and its exposure can be significantly altered by strong or moderate CYP3A modulators .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alleviation of opioid-induced constipation (OIC). By antagonizing the mu-opioid receptors in the gastrointestinal tract, this compound inhibits the opioid-induced delay of gastrointestinal transit time . This results in an improvement in bowel function and a reduction in the symptoms of OIC .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, food increases the bioavailability of this compound . Additionally, the presence of certain drugs, particularly those that modulate the activity of CYP3A4, can significantly alter the exposure of this compound .
Biochemical Analysis
Biochemical Properties
Naloxegol functions as an antagonist at the mu-opioid receptor, which is a key player in gastrointestinal motility. By binding to these receptors, this compound inhibits the constipating effects of opioids without affecting their analgesic properties . It also interacts with delta and kappa opioid receptors, though with lower affinity . The primary biochemical interaction involves the inhibition of opioid-induced delay in gastrointestinal transit time .
Cellular Effects
This compound exerts its effects on various cell types, particularly those in the gastrointestinal tract. It influences cell function by blocking the mu-opioid receptors on enteric neurons, which are responsible for regulating bowel movements . This blockade prevents the opioid-induced reduction in gastrointestinal motility and transit, thereby alleviating constipation . This compound does not significantly affect cell signaling pathways, gene expression, or cellular metabolism in the central nervous system due to its inability to cross the blood-brain barrier .
Molecular Mechanism
At the molecular level, this compound acts by competitively inhibiting the binding of opioids to the mu-opioid receptors in the gastrointestinal tract . This inhibition prevents the opioids from exerting their constipating effects, which include slowing down gastrointestinal motility and increasing fluid absorption in the intestines . This compound’s PEGylated structure enhances its selectivity for peripheral receptors and minimizes central nervous system penetration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent efficacy over time. Studies have demonstrated that its effects on gastrointestinal motility are sustained over long-term use, with minimal degradation . The stability of this compound allows for continuous inhibition of opioid-induced constipation without significant loss of potency . Long-term studies have also indicated that this compound maintains its safety profile, with adverse effects primarily limited to the gastrointestinal system .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Lower doses are effective in antagonizing opioid-induced constipation without significant adverse effects . Higher doses can lead to gastrointestinal discomfort and other side effects . The therapeutic window for this compound is well-defined, with optimal doses providing relief from constipation while minimizing toxicity .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 3A4 enzyme system in the liver . It undergoes enterohepatic recycling, and its metabolites are excreted through feces and urine . The metabolic pathways involve N-dealkylation, O-demethylation, oxidation, and partial loss of the polyethylene glycol chain . These metabolic processes ensure that this compound is efficiently cleared from the body while maintaining its therapeutic effects .
Transport and Distribution
This compound is transported and distributed within the body primarily through the bloodstream . It binds to plasma proteins at a rate of approximately 4.2%, which facilitates its distribution to peripheral tissues . The compound’s PEGylated structure prevents it from crossing the blood-brain barrier, ensuring that its effects are localized to the gastrointestinal tract . This selective distribution is crucial for its role in treating opioid-induced constipation without affecting central opioid receptors .
Subcellular Localization
Within cells, this compound is localized primarily to the plasma membrane where it interacts with mu-opioid receptors . Its activity is confined to the extracellular space, preventing it from entering the cytoplasm or other subcellular compartments . This localization is facilitated by its PEGylated structure, which enhances its binding affinity for peripheral receptors while minimizing intracellular penetration .
Preparation Methods
The synthesis of naloxegol originates from naloxone, an easily available starting material. The process involves the PEGylation of naloxone to form this compound. The final product is often converted to its oxalate salt form for pharmaceutical use . The synthetic route is designed to achieve high yield and purity, with the final product being substantially free from impurities .
Chemical Reactions Analysis
Naloxegol undergoes several types of chemical reactions, including:
N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom.
O-demethylation: This reaction involves the removal of a methyl group from an oxygen atom.
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Partial loss of the PEG chain: This reaction involves the cleavage of the polyethylene glycol chain.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific enzymes. The major products formed from these reactions are various metabolites that are excreted through feces and urine .
Scientific Research Applications
Naloxegol has several scientific research applications, including:
Comparison with Similar Compounds
Naloxegol is unique due to its PEGylated structure, which allows it to selectively target peripheral opioid receptors. Similar compounds include:
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naldemedine: A peripherally acting μ-opioid receptor antagonist derived from naltrexone, used for the same purpose.
This compound’s PEGylated structure provides it with a higher selectivity for peripheral receptors and a lack of entry into the central nervous system, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKCCCKFOQNXKV-ZRSCBOBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234684 | |
Record name | Naloxegol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Naloxegol is an antagonist of opioid binding at the mu-opioid receptor. When administered at the recommended dose levels, naloxegol functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids. Naloxegol has shown more than 6000 fold selectivity for the peripheral mu receptors, and its PEGylated form restricts its action only to the periphery, not affecting the pain-relieving mechanism of opioids in the central nervous system., Naloxegol is an antagonist of opioid binding at the mu-opioid receptor. When administered at the recommended dose levels, naloxegol functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids. Naloxegol is a PEGylated derivative of naloxone, and is a substrate for the P-glycoprotein transporter (P-gp). Also, the presence of the PEG moiety in naloxegol reduces its passive permeability as compared with naloxone. Due to the reduced permeability and increased efflux of naloxegol across the blood-brain barrier, related to P-gp substrate properties, the CNS penetration of naloxegol is expected to be negligible at the recommended dose levels limiting the potential for interference with centrally mediated opioid analgesia. | |
Record name | Naloxegol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09049 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naloxegol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
854601-70-0 | |
Record name | (5α,6α)-4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)morphinan-3,14-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854601-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naloxegol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854601700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naloxegol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09049 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naloxegol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALOXEGOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44T7335BKE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naloxegol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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